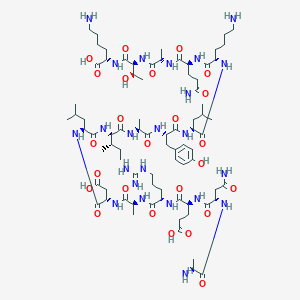
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is a peptide derived from cytochrome c, a small heme protein found loosely associated with the inner membrane of the mitochondrion. This fragment, with the amino acid sequence NH2-ANERADLIAYLKQATK-OH, plays a crucial role in the process of apoptosis, or programmed cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cytochrome c fragment (93-108) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups are removed to allow for the addition of the next amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of cytochrome c fragment (93-108) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH primarily undergoes:
Oxidation: Involving the heme group in cytochrome c.
Reduction: Reversible reduction of the heme iron.
Substitution: Possible modifications at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Specific reagents for amino acid modification, such as methylation agents.
Major Products:
Oxidation: Oxidized cytochrome c.
Reduction: Reduced cytochrome c.
Substitution: Modified peptide with altered functional groups.
Wissenschaftliche Forschungsanwendungen
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH has diverse applications in scientific research:
Chemistry: Used in studies of electron transfer and redox reactions.
Biology: Investigated for its role in apoptosis and mitochondrial function.
Medicine: Potential therapeutic target for diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices
Wirkmechanismus
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH initiates apoptosis by inducing the formation of the Apaf-1/caspase-9 complex. This process involves:
Release from Mitochondria: Triggered by apoptotic signals.
Binding to Apaf-1: Facilitates the formation of the apoptosome.
Activation of Caspase-9: Leads to the activation of downstream caspases, resulting in cell death
Vergleich Mit ähnlichen Verbindungen
Full-Length Cytochrome c: Contains the entire protein sequence.
Other Cytochrome c Fragments: Different fragments may have varying roles in apoptosis and electron transfer.
Uniqueness: H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH is unique due to its specific role in apoptosis initiation and its potential as a therapeutic target. Its ability to form the Apaf-1/caspase-9 complex distinguishes it from other fragments and full-length cytochrome c .
Eigenschaften
Molekularformel |
C79H133N23O25 |
|---|---|
Molekulargewicht |
1805.04 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















